2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1H-pyrazol-5-yl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-7-14-13(15-8-1)18-11-4-2-10(3-5-11)12-6-9-16-17-12/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUESIXAVJTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry and Chemical Biology
Heterocyclic scaffolds, which are cyclic compounds containing at least one atom other than carbon within their ring structure, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their prevalence in nature, from the nucleic acids that constitute our genetic code to a myriad of alkaloids and vitamins, underscores their fundamental role in biological processes. In medicinal chemistry, these scaffolds are prized for their ability to present functional groups in well-defined spatial orientations, enabling precise interactions with biological targets such as enzymes and receptors.
The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into cyclic structures imparts unique physicochemical properties, including altered polarity, hydrogen bonding capacity, and metabolic stability, which are critical for drug-like characteristics. The structural diversity of heterocyclic compounds is immense, offering a rich chemical space for the design of novel therapeutic agents. This versatility has led to their widespread use in the development of drugs for a broad spectrum of diseases, including cancer, infectious diseases, and neurological disorders.
Historical Context and Evolution of Pyrimidine and Pyrazole Derivatives in Research
The pyrimidine (B1678525) and pyrazole (B372694) moieties, both integral components of the 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine framework, have long and storied histories in the realm of chemical and medical research.
The pyrimidine ring is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. The formal discovery and naming of pyrimidine dates back to the late 19th century. Since then, the exploration of pyrimidine derivatives has yielded a wealth of medically significant compounds. For instance, the development of barbiturates in the early 20th century revolutionized the treatment of anxiety and sleep disorders. In the mid-20th century, the synthesis of 5-fluorouracil (B62378) marked a pivotal moment in cancer chemotherapy, and it remains a widely used antineoplastic agent. gsconlinepress.com More recently, pyrimidine derivatives have been integral to the development of targeted therapies, including kinase inhibitors for the treatment of various cancers.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in the late 19th century. Its derivatives have since been found to possess a wide range of pharmacological activities. A notable early success was the development of antipyrine (B355649) and related compounds as analgesics and antipyretics. In contemporary medicine, pyrazole-containing drugs are utilized for a variety of indications. For example, celecoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug. nih.gov The pyrazole scaffold is also a common feature in drugs targeting the central nervous system and in various kinase inhibitors. nih.govnih.gov
Rationale for Investigating the 2 4 1h Pyrazol 3 Yl Phenoxy Pyrimidine Framework
The scientific rationale for investigating the 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine framework is rooted in the established biological activities of its constituent parts and the potential for synergistic or novel effects arising from their unique linkage. The combination of a pyrazole (B372694), a phenoxy linker, and a pyrimidine (B1678525) ring creates a molecular architecture with significant potential for engaging with a variety of biological targets.
The pyrimidine ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. mdpi.com Similarly, the pyrazole ring is a versatile pharmacophore that can participate in a range of non-covalent interactions, and it is present in numerous approved drugs, including several kinase inhibitors. nih.govnih.gov The phenoxy linker serves to connect these two important heterocyclic systems, providing a specific spatial orientation and conformational flexibility that can be fine-tuned to optimize binding to a target protein.
The exploration of non-fused pyrimidine derivatives is an active area of research, with studies demonstrating their potential to inhibit various kinases and cellular processes involved in cancer. nih.gov The combination of pyrazole and pyrimidine moieties in a single molecule has been shown to yield compounds with potent biological activities, including anticancer and antimicrobial effects. wisdomlib.org Research into 4-phenoxy-pyrimidine derivatives has also identified potent dual inhibitors of key signaling kinases like VEGFR-2 and c-Met. rsc.org
Given this context, the this compound framework represents a logical and promising area for drug discovery efforts. The hypothesis is that this specific arrangement of pharmacophoric elements can lead to the development of novel therapeutic agents, particularly in the realm of oncology and other diseases driven by aberrant kinase activity.
Emerging Research Trends and Unaddressed Questions Pertaining to the Chemical Compound
Strategies for the Construction of the Pyrimidine Heterocycle within the Compound's Architecture
The pyrimidine ring is a fundamental component of the target molecule. Its synthesis can be achieved through various methods, primarily involving the formation of the heterocyclic core via cyclocondensation reactions, followed by modifications of functional groups to enable further coupling.
Cyclocondensation Reactions in Pyrimidine Core Synthesis
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. A widely employed method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule, most commonly guanidine (B92328). jocpr.comresearchgate.net This approach allows for the direct formation of a 2-aminopyrimidine (B69317) ring, which can then be further functionalized.
For instance, the reaction of acetylacetone (B45752) with guanidine nitrate (B79036) in the presence of a base like potassium carbonate can yield 2-amino-4,6-dimethylpyrimidine. jocpr.com Similarly, β-ketoesters and α,β-unsaturated carbonyl compounds are also suitable precursors for reacting with guanidine to form 2-aminopyrimidines in good yields. jocpr.com The general mechanism involves the initial condensation of the guanidine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.
A variety of catalysts and reaction conditions can be employed to optimize these cyclocondensation reactions, including microwave-assisted synthesis, which can lead to faster and more efficient access to pyrimidine derivatives. mdpi.com The choice of reactants allows for the introduction of various substituents onto the pyrimidine core, providing a basis for creating a library of analogs.
Functional Group Interconversions on the Pyrimidine Ring Precursors
Once the pyrimidine ring is formed, subsequent functional group interconversions are often necessary to introduce a suitable leaving group at the 2-position for the subsequent etherification step. For example, a 2-aminopyrimidine, synthesized via cyclocondensation with guanidine, can be converted to a 2-halopyrimidine (e.g., 2-chloropyrimidine) through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by treatment with a copper(I) halide.
Alternatively, pyrimidinones (B12756618) can be converted to chloropyrimidines using chlorinating agents such as phosphorus oxychloride (POCl₃). researchgate.net The reactivity of different positions on the pyrimidine ring can be exploited for selective functionalization. For instance, the presence of activating or deactivating groups can direct the position of nucleophilic attack or other transformations. wur.nlresearchgate.net Such interconversions are crucial for preparing the pyrimidine moiety for the key C-O bond formation.
Approaches for the Elaboration of the 1H-Pyrazole Moiety
Methods for Pyrazole Ring Formation and Derivatization
A prevalent and versatile method for constructing the pyrazole ring is the reaction of an α,β-unsaturated carbonyl compound, commonly a chalcone (B49325), with hydrazine (B178648) or its derivatives. benthamscience.comthepharmajournal.comresearchgate.net Chalcones, which are 1,3-diaryl-2-propen-1-ones, can be readily synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. healthcare-bulletin.co.uk
Specifically, to synthesize the 3-(4-hydroxyphenyl)-1H-pyrazole intermediate required for the target molecule, a chalcone bearing a hydroxyl group on one of the phenyl rings would be reacted with hydrazine hydrate (B1144303). researchgate.net The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the dihydropyrazole (pyrazoline), which can then be oxidized to the aromatic pyrazole. thepharmajournal.com In some cases, the pyrazole is formed directly. nih.gov
The reaction of 3-styrylchromones with hydrazine hydrate also provides a route to (2-hydroxyphenyl)pyrazoles. researchgate.net This highlights the variety of precursors that can be utilized to generate the desired pyrazole scaffold.
Regioselective Introduction of Substituents on the Pyrazole Nitrogen and Carbon Atoms
The regioselectivity of substitution on the pyrazole ring is a significant consideration, particularly when using substituted hydrazines or when further functionalizing the pyrazole nitrogen atoms. The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. nih.gov However, various strategies have been developed to control this regioselectivity.
For example, the use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can direct the site of subsequent C-H arylation and N-alkylation, allowing for the synthesis of fully substituted pyrazoles with complete regiocontrol. nih.gov Furthermore, catalyst-free Michael reactions have been developed for the highly regioselective N1-alkylation of 1H-pyrazoles. semanticscholar.orgacs.org Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has also been reported, providing a method to selectively functionalize the other nitrogen atom. thieme-connect.com The choice of base and solvent can also significantly influence the N1/N2 ratio in alkylation reactions. acs.org These methods offer precise control over the substitution pattern of the pyrazole moiety, enabling the synthesis of a diverse range of analogs.
Formation of the Phenoxy Linkage in this compound
The final key step in the assembly of the target molecule is the formation of the ether linkage between the pyrimidine and the pyrazole-phenol moieties. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
In this reaction, a 2-halopyrimidine, such as 2-chloropyrimidine, serves as the electrophile. The nucleophile is the phenoxide ion, generated by treating the 4-(1H-pyrazol-3-yl)phenol intermediate with a base (e.g., sodium hydroxide, potassium carbonate). The electron-deficient nature of the pyrimidine ring facilitates the attack of the phenoxide at the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the desired C-O bond. nih.govresearchgate.net
The efficiency of the SNAr reaction can be influenced by the nature of the leaving group on the pyrimidine ring and the substituents present on both the pyrimidine and the phenol (B47542). Electron-withdrawing groups on the pyrimidine ring can enhance its reactivity towards nucleophilic attack. nih.govresearchgate.net The reaction conditions, such as solvent and temperature, are also important parameters to optimize for achieving high yields of the final product. Microfluidic reactors have been shown to be effective for carrying out such C-O bond formations, sometimes leading to high yields. nih.gov
Etherification Reactions for Aryl-Oxygen Bond Formation
The formation of the diaryl ether linkage between the pyrimidine and the phenyl ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed etherification reactions.
One of the most common approaches involves the reaction of a halogenated pyrimidine with a phenol. researchgate.net Specifically, a 2-halopyrimidine, such as 2-chloropyrimidine, can react with a substituted phenol like 4-(1H-pyrazol-3-yl)phenol in the presence of a base. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, facilitating the displacement of the halide. mdpi.com
Alternatively, the Ullmann condensation offers a robust, copper-catalyzed method for forming C-O bonds. wikipedia.orgorganic-chemistry.org This reaction traditionally involves combining an aryl halide with a phenol at high temperatures using stoichiometric amounts of copper. wikipedia.org Modern variations of the Ullmann ether synthesis utilize soluble copper catalysts, often with supporting ligands, which can proceed under milder conditions. organic-chemistry.org
A one-pot synthesis strategy for ethers derived from pyrimidinones has also been described. nih.gov This method involves the in situ activation of the amide group within the heterocycle, followed by reaction with a phenol. nih.gov Such an approach could be adapted for the synthesis of this compound, offering operational simplicity compared to multi-step procedures. nih.gov
| Method | Reactants | Catalyst/Reagents | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyrimidine + Phenol | Base (e.g., K₂CO₃, Cs₂CO₃) | Relies on the electron-deficient pyrimidine ring; widely applicable. researchgate.netmdpi.com |
| Ullmann Condensation | Aryl Halide + Phenol | Copper (metal or salt) | Classic method for diaryl ether synthesis; modern versions use soluble catalysts. wikipedia.orgorganic-chemistry.org |
| One-Pot BOP Activation | Pyrimidinone + Phenol | BOP reagent, Cs₂CO₃ | In situ activation of the pyrimidine core for subsequent etherification. nih.gov |
Coupling Strategies for Attaching the Phenoxy-Phenyl Bridge
The assembly of the complete molecular framework can be approached in several ways, often relying on powerful palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for creating C-C bonds. researchgate.net In the context of synthesizing analogs, this reaction is invaluable for attaching various aryl or heteroaryl groups. For instance, a 2-(4-bromophenoxy)pyrimidine (B1290870) intermediate could be coupled with a pyrazoleboronic acid derivative using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. acs.orgresearchgate.net The electron-deficient character of the pyrimidine ring can make it highly reactive in Suzuki couplings compared to analogous benzene (B151609) halides. acs.org This method's wide functional group tolerance allows for the diversification of a common intermediate into a large library of related products. nih.gov
While the Buchwald-Hartwig amination is primarily for C-N bond formation, it is crucial in synthesizing precursors and analogs. wikipedia.org For example, it can be used to construct the pyrazole ring itself or to introduce amino substituents onto the pyrazole or pyrimidine rings. researchgate.netnih.gov The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.org Development of specialized bidentate and sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides under milder conditions. wikipedia.orgrsc.org
| Reaction | Purpose | Typical Reactants | Catalyst System | Reference |
| Suzuki-Miyaura Coupling | C-C bond formation (e.g., Phenyl-Pyrazole) | Aryl Halide + Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | acs.orgresearchgate.netnih.gov |
| Buchwald-Hartwig Amination | C-N bond formation (e.g., Pyrazole synthesis, Amination of core) | Aryl Halide + Amine | Pd catalyst, Phosphine Ligand (e.g., BINAP, tBuDavePhos), Base | wikipedia.orgresearchgate.netnih.gov |
Convergent and Divergent Synthetic Routes Towards this compound Derivatives
The synthesis of a library of derivatives can be approached through either convergent or divergent strategies. A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final steps. A divergent approach starts with a common core intermediate that is subsequently modified to produce a variety of analogs.
One-Pot and Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where multiple starting materials react in a single operation to form a product containing structural elements from all reactants, offer a highly efficient route for constructing complex heterocyclic systems. longdom.org These reactions are characterized by their operational simplicity, reduction of waste, and ability to rapidly generate molecular diversity. longdom.org
For the synthesis of the pyrazole portion, a common method is the condensation of a hydrazine with an α,β-unsaturated carbonyl compound or a 1,3-diketone. longdom.org Several MCRs have been developed to synthesize pyrazole-fused pyrimidines, such as pyrazolo[3,4-d]pyrimidines, in a single step. nih.govekb.egekb.eg For example, a one-pot, four-component reaction involving an aldehyde, malononitrile, an amidine, and hydrazine can be used to construct the fused bicyclic system. ekb.eg While this produces an isomeric scaffold, the principles demonstrate the power of MCRs in this chemical space. Such strategies can significantly shorten synthetic sequences and provide rapid access to a wide range of derivatives. researchgate.netresearchgate.net
Microwave-Assisted and Catalytic Synthesis Enhancements
Modern synthetic chemistry increasingly employs techniques to enhance reaction rates, improve yields, and promote greener processes. Microwave-assisted synthesis and advanced catalysis are at the forefront of these efforts.
Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often from many hours to just a few minutes. dergipark.org.trnih.gov This technique has been successfully applied to various steps relevant to the synthesis of this compound and its analogs, including Suzuki couplings and the formation of the pyrazole ring. mdpi.combohrium.com For example, a Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids can be performed efficiently under microwave irradiation to achieve high yields in a short time. mdpi.com Similarly, the synthesis of pyrazole derivatives from chalcones and hydrazine can be accelerated using microwave heating. nih.gov
The efficiency of cross-coupling reactions is highly dependent on the catalytic system employed. The development of sophisticated palladium catalysts and ligands has been crucial. For Suzuki couplings involving challenging substrates like chloropyrimidines, the choice of ligand is critical. acs.org While tetrakis(triphenylphosphine)palladium(0) is often effective, specialized ligands can improve yields and expand the substrate scope. acs.orgnih.gov Likewise, for Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands have enabled the coupling of a wider range of substrates under milder conditions. nih.govrsc.org
Purification and Characterization Techniques for Novel Analogs of this compound
Following synthesis, the purification of novel analogs and the unambiguous confirmation of their structures are essential. A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose.
Purification is most commonly achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or ethyl acetate. nih.gov The progress of the reaction and the purity of the fractions are typically monitored by thin-layer chromatography (TLC). nih.gov
The characterization of the final products relies on a suite of spectroscopic methods to elucidate the molecular structure. The data obtained from these techniques provide complementary information to confirm the identity and purity of the synthesized compounds. nih.govresearchgate.net
| Technique | Abbreviation | Information Provided |
| Fourier-Transform Infrared Spectroscopy | FT-IR | Identifies the presence of key functional groups (e.g., C=N, N-H, C-O-C). nih.govnih.gov |
| Nuclear Magnetic Resonance Spectroscopy | ¹H NMR, ¹³C NMR | Provides detailed information about the molecular framework, including the number and connectivity of protons and carbons. researchgate.netnih.gov |
| Mass Spectrometry | MS | Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the molecular formula. researchgate.net |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N), which is used to verify the empirical formula. nih.govnih.gov | |
| Single-Crystal X-ray Diffraction | Provides the definitive, three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry. mdpi.comnih.gov |
Antiproliferative and Antitumor Efficacy in In Vitro Cell Line Models
Derivatives of pyrazole and pyrimidine have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells. ekb.eg
Assessment against Diverse Cancer Cell Lines (e.g., A549, HCT-116, MCF-7)
The antiproliferative effects of pyrimidine derivatives have been evaluated against a panel of human cancer cell lines, including those for lung (A549), colon (HCT-116), and breast (MCF-7) cancers. ekb.eg For instance, certain 2,4-disubstituted-2-thiopyrimidine derivatives have been tested against liver (HepG2) and renal (UO-31) cancer cell lines. ekb.eg Similarly, a series of novel pyrazolo[3,4-d]pyrimidine derivatives showed cytotoxic activities against HepG-2, MCF-7, and HCT-116 cell lines. ekb.eg One compound from this series exhibited a prominent cytotoxic effect with IC50 values ranging from 4.03 to 6.18 µM across the tested cell lines. ekb.eg Another study on thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety also reported potent cytotoxicity against A549, HCT116, and MCF-7 cell lines. researchgate.net
Interactive Table 1: In Vitro Antiproliferative Activity of Related Pyrimidine Scaffolds
| Compound Class | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 9) | HepG-2 | 4.03 - 6.18 | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 9) | HCT-116 | 4.03 - 6.18 | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 9) | MCF-7 | 4.03 - 6.18 | ekb.eg |
| Thieno[2,3-d]pyrimidine derivative (Compound 1e) | A549 | 0.00279 | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative (Compound 1e) | HCT116 | 0.00669 | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative (Compound 1e) | MCF-7 | 0.00421 | researchgate.net |
| 2,4-diaminopyrimidine derivatives | A549 | Moderate to high efficacy | ekb.eg |
| 2,4-diaminopyrimidine derivatives | HCT-116 | Moderate to high efficacy | ekb.eg |
Dose-Response Characterization and Potency Determination
The potency of these compounds is typically determined by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. nih.gov For example, specific pyrazolo[3,4-d]pyrimidine derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency. ekb.eg One of the most active thieno[2,3-d]pyrimidine derivatives, compound 1e, exhibited IC50 values in the nanomolar range: 2.79 nM for A549, 6.69 nM for HCT116, and 4.21 nM for MCF-7 cells. researchgate.net The dose-dependent nature of this activity is a critical aspect of preclinical evaluation.
Antiviral Activity Profiling
The pyrazole and pyrimidine scaffolds are integral to a variety of compounds with demonstrated antiviral properties. wisdomlib.orgamazonaws.com These derivatives have shown potential against a range of viruses, including hepatitis C virus (HCV). wisdomlib.org
Broad-Spectrum Antiviral Potential
The diverse mechanisms of action of pyrazole and pyrimidine derivatives suggest a potential for broad-spectrum antiviral activity. wisdomlib.org For example, certain pyrazole derivatives have shown activity against not only HCV but also other viruses like adenoviruses and herpes simplex virus (HSV-1). wisdomlib.org The triaryl pyrazoline compound that inhibits flavivirus RNA replication also showed inhibitory effects against other viruses, including an alphavirus, a coronavirus, and a rhabdovirus. nih.gov The strategy of targeting host cell pathways, such as pyrimidine biosynthesis, is an appealing approach for developing broad-spectrum antiviral therapeutics. scienceopen.com
Anti-Inflammatory Modulatory Effects
Compounds containing pyrazole and pyrimidine moieties are recognized for their anti-inflammatory properties. sciencescholar.us Several pyrimidine analogues have even been approved for clinical use as anti-inflammatory drugs. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators. nih.gov
The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov This inhibition leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.gov For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated as potential inhibitors of COX enzymes and inducible nitric oxide synthase (iNOS), another important enzyme in the inflammatory process. bsu.edu.eg Some of these derivatives were found to be potent and selective inhibitors of COX-2. bsu.edu.eg The dual inhibition of both COX and iNOS is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects. bsu.edu.eg
Enzyme Inhibition in Inflammatory Pathways (e.g., COX-2)
Derivatives of pyrazole and pyrimidine are recognized for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, catalyzing the production of prostaglandins.
Several studies have highlighted the potential of pyrazole-based compounds as selective COX-2 inhibitors. For instance, certain 4-pyrazolyl benzenesulfonamide (B165840) derivatives have demonstrated anti-inflammatory activity comparable or superior to established drugs like indomethacin (B1671933) and celecoxib, with the added benefit of minimal ulcerogenic effects. nih.gov Specifically, compounds designated as 6b and 7b in one study showed good selective inhibitory activity against the COX-2 enzyme. nih.gov Another study focused on pyrazolo[3,4-d]pyrimidine derivatives found that compounds 8a, 10c, and 13c were potent and selective ligands against COX-2, exhibiting inhibition percentages of 79.6%, 78.7%, and 78.9% respectively at a 2 µM concentration. bsu.edu.eg The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The pyrazolopyrimidine derivative N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP) was reported to be a potent and selective COX-2 inhibitor with an IC50 of 0.9 nM for COX-2, compared to 59.6 nM for COX-1. researchgate.net
Table 1: COX-2 Inhibitory Activity of Selected Pyrazole and Pyrimidine Derivatives
| Compound Class | Specific Compound | Target | Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Compound 8a | COX-2 | 79.6% inhibition at 2 µM | bsu.edu.eg |
| Pyrazolo[3,4-d]pyrimidine | Compound 10c | COX-2 | 78.7% inhibition at 2 µM | bsu.edu.eg |
| Pyrazolo[3,4-d]pyrimidine | Compound 13c | COX-2 | 78.9% inhibition at 2 µM | bsu.edu.eg |
| Pyrazolo[3,4-d]pyrimidine | DPP | COX-2 | IC50 = 0.9 nM | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine | DPP | COX-1 | IC50 = 59.6 nM | researchgate.net |
| Pyrazole-Triazole | Compound 7a | COX-2 | Selectivity Index = 27.56 | nih.gov |
Modulation of Inflammatory Mediators and Cytokines
Beyond direct enzyme inhibition, pyrazole-pyrimidine scaffolds can modulate the complex network of inflammatory mediators and cytokines. These molecules play a crucial role in the amplification and resolution of inflammatory responses.
A synthesized pyrazole derivative, CDMPO, demonstrated significant anti-inflammatory properties by attenuating nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Furthermore, CDMPO markedly inhibited the release of pro-inflammatory cytokines and prostaglandin E2 (PGE2) from activated BV2 cells. nih.gov This suggests an ability to interfere with key signaling pathways that drive neuroinflammation. nih.gov
Studies on pyrazolo[3,4-d]pyrimidine derivatives have also shown potent inhibition of inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory process. bsu.edu.eg One urea (B33335) derivative in this series was particularly active, with an IC50 value of 0.22 µM against iNOS. bsu.edu.eg The envenomation by Crotalus durissus terrificus venom, which contains various bioactive compounds, has been shown to modulate both pro- and anti-inflammatory cytokines in a time-dependent manner, highlighting the complex interplay of these mediators in a biological system. nih.gov Initially, a pro-inflammatory response is observed with peaks in IL-6 and TNF, followed by an increase in anti-inflammatory cytokines like IL-4 and IL-10. nih.gov
Antimicrobial Properties
The structural motif of pyrazole fused with pyrimidine has been extensively explored for its potential against a wide array of pathogenic microorganisms.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Numerous studies have confirmed the broad-spectrum antibacterial potential of pyrazole and pyrazolo-pyrimidine derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov
For example, a series of pyrazolyl aminopyrimidine derivatives were tested against S. aureus and S. pyogenes (Gram-positive), as well as E. coli and P. aeruginosa (Gram-negative), with some compounds showing notable activity. pharmahealthsciences.net Another study found that pyrazole-clubbed pyrimidine derivatives exhibited significant antimicrobial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). acs.org Compound 5c from this series showed a promising inhibition zone of 28 mm and a Minimum Inhibitory Concentration (MIC) of 521 µM against MRSA. acs.org
Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated excellent antibacterial activities, with MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. mdpi.com The versatility of the pyrazole scaffold allows for modifications that can enhance potency against specific bacterial strains, making it a valuable starting point for the development of new antibacterial agents. nih.govnih.gov
Table 2: Antibacterial Activity of Selected Pyrazole-Pyrimidine Scaffolds
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Gram-positive isolates | 0.125 - 0.50 µg/mL | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Gram-negative isolates | 0.062 - 0.50 µg/mL | mdpi.com |
| Pyrazole-clubbed pyrimidine | MRSA | 521 µM (Compound 5c) | acs.org |
| Pyrazole-clubbed pyrimidine | P. aeruginosa | 2085 µM (Compound 5c) | acs.org |
| 4-Hetarylpyrazole | B. subtilis | 3.125 µg/mL | nih.gov |
Antifungal and Antiparasitic Evaluations (e.g., Leishmania major, T. rhodesiense)
The antimicrobial spectrum of pyrazole-based compounds extends to fungi and parasites. Several synthesized pyrazole derivatives have shown moderate to potent antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. pharmahealthsciences.netnih.gov One study found that specific furo[2,3-c]pyrazole derivatives exhibited potent in vitro antifungal activity with MICs of 6.25 μg/mL against Botrytis fabae and Fusarium oxysporum. nih.gov
In the realm of antiparasitic research, pyrazole derivatives have been investigated for their activity against trypanosomatid parasites, the causative agents of leishmaniasis and trypanosomiasis. A study evaluating 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) found that ten compounds had an IC50 ≤ 10 µM against Leishmania mexicana promastigotes, and five compounds showed similar potency against the bloodstream form of Trypanosoma brucei brucei. nih.govnih.gov Notably, derivatives with electron-withdrawing groups on the pyrazole rings tended to be more active. nih.govnih.gov Furthermore, certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides were initially prepared as potential antiparasitic agents. nih.gov
Enzyme Inhibitory Profiles Relevant to Therapeutic Interventions
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthetic pathway and represents a significant therapeutic target. nih.govnih.gov Inhibition of DHODH can have profound effects, particularly in rapidly proliferating cells or organisms that rely heavily on this pathway.
An original series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were identified as potent inhibitors of human DHODH (hDHODH). nih.govacs.org Through an iterative design process, compounds with subnanomolar inhibitory activity were developed. nih.gov Biochemical studies with recombinant hDHODH revealed IC50 values as low as 13 nM for the most potent compound in this series. nih.govacs.org Subsequent research on related 2-(3-alkoxy-1H-pyrazol-1-yl)azine analogues further confirmed the potential of this chemotype for hDHODH inhibition. nih.govacs.org
The inhibition of DHODH is also a validated strategy for antimalarial drug development, as the Plasmodium falciparum parasite depends entirely on the de novo pyrimidine pathway. mdpi.com A series of pyrimidone derivatives were reported as novel inhibitors of P. falciparum DHODH (PfDHODH). mdpi.com The most potent compound in that study showed high inhibitory activity against PfDHODH with an IC50 of 23 nM and displayed over 400-fold selectivity compared to hDHODH. mdpi.com
Table 3: DHODH Inhibitory Activity of Pyrazole-Pyrimidine Derivatives
| Compound Class | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine | Human DHODH | As low as 13 nM | nih.govacs.org |
| Pyrimidone derivative | P. falciparum DHODH | 23 nM | mdpi.com |
| Pyrimidone derivative | Human DHODH | >10,000 nM | mdpi.com |
| Altenusin (fungal metabolite) | P. falciparum DHODH | 5.9 µM | researchgate.net |
Kinase Inhibition against Receptor Tyrosine Kinases (e.g., EGFR, FLT3, VEGFR2) and Other Kinases (e.g., VPS34, JAK1-JH2)
The pyrazolo-pyrimidine core is a well-established scaffold in the development of kinase inhibitors, owing to its structural resemblance to adenine, which allows it to interact with the ATP-binding site of various kinases. researchgate.netresearchgate.net Different isoforms of the pyrazolo-pyrimidine nucleus, such as pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, have been explored as inhibitors of a multitude of protein kinases. mdpi.com
Research into pyrazolo[1,5-a]pyrimidine derivatives has identified potent inhibitors of Tropomyosin receptor kinases (Trks). nih.gov These kinases are critical targets in oncology, and the pyrazolo[1,5-a]pyrimidine framework is present in two of the three marketed drugs for NTRK fusion cancers. nih.gov
In the context of the specific kinases of interest:
FLT3: Certain pyrazolo[1,5-a]pyrimidine compounds have demonstrated strong inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia.
EGFR: While specific data for the title compound is unavailable, related pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). For example, some 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their CDK2 inhibitory activity, with most of these compounds not showing significant activity against EGFR.
The broader pyrazole scaffold has been incorporated into numerous kinase inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Akt. nih.gov For instance, a series of pyrazolyl benzimidazoles were reported as potent inhibitors of Aurora A and B kinases. nih.gov
The following table summarizes the kinase inhibitory activities of some representative pyrazolo-pyrimidine derivatives. It is important to note that these are related scaffolds and not this compound itself.
| Scaffold | Target Kinase | Activity (IC50/Ki) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 0.199 µM (IC50) | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative | Src | Not specified | researchgate.net |
| Pyrazolyl benzimidazole (B57391) derivative | Aurora A | 28.9 nM (IC50) | nih.gov |
| Pyrazolyl benzimidazole derivative | Aurora B | 2.2 nM (IC50) | nih.gov |
| 3,5-disubstituted pyrazole derivative | CDK2 | 24 nM (IC50) | nih.gov |
| 3,5-disubstituted pyrazole derivative | CDK5 | 23 nM (IC50) | nih.gov |
No specific inhibitory data for this compound against VEGFR2, VPS34, or JAK1-JH2 was identified in the reviewed literature.
DNA Topoisomerase Inhibition Studies
The pyrazole and fused pyrazolo-pyrimidine scaffolds have also been investigated for their potential to inhibit DNA topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and recombination.
A series of novel pyrazole derivatives were discovered to possess antibacterial activity through the inhibition of bacterial type II topoisomerases. nih.gov This finding highlights the potential of the pyrazole core to be developed into inhibitors of these enzymes.
Furthermore, research has been conducted on pyrazole-containing compounds targeting human topoisomerases for anticancer applications. For instance, novel pyrazole-linked benzothiazole-β-naphthol derivatives were designed and prepared as topoisomerase I inhibitors. nih.gov Several of these compounds exhibited significant cytotoxicity against cancer cell lines and were found to arrest the cell cycle in the G2/M phase. nih.gov
In another study, new thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated as topoisomerase II inhibitors. tandfonline.com One of the most potent compounds from this series exhibited an IC50 value of 0.23 µM against topoisomerase II, which was more potent than the standard drugs Etoposide and Doxorubicin. tandfonline.com This compound also induced cell cycle disruption and apoptosis in cancer cells. tandfonline.com
The following table presents data on the topoisomerase inhibitory activity of some pyrazole and fused pyrimidine derivatives.
| Scaffold | Target Enzyme | Activity (IC50) | Reference |
| Pyrazole-linked benzothiazole-β-naphthol derivative | Topoisomerase I | 4.63–5.54 µM (Cytotoxicity IC50) | nih.gov |
| Thiazolo[3,2-a]pyrimidine derivative | Topoisomerase II | 0.23 µM | tandfonline.com |
No studies specifically evaluating the DNA topoisomerase inhibitory activity of this compound were found during the literature review.
Molecular Target Identification and Validation
The anticancer effects of many pyrazole and pyrimidine derivatives are often attributed to their ability to interact with specific protein targets, particularly kinases, which are crucial regulators of cell signaling.
Direct Binding Studies with Target Proteins
Direct binding studies are crucial for identifying the specific molecular targets of a compound. For pyrimidine-based derivatives, a key target class is the Aurora kinase family, which plays a critical role in cell division. Research into a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has shown potential for these compounds to act as Aurora A kinase inhibitors. nih.gov Structure-based drug design has been employed to develop derivatives that can induce a specific conformational change in the DFG activation loop of Aurora A. nih.gov
Another significant target for pyrazole-containing compounds is the cyclin-dependent kinase (CDK) family. For instance, 3-aminopyrazole (B16455) derivatives have been identified as inhibitors of CDK2/cyclin A. nih.gov Optimization of these compounds has led to the discovery of potent inhibitors with improved physicochemical properties. nih.gov
Affinity Measurements and Ligand-Protein Interactions
The potency of a compound is quantified by affinity measurements such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For a series of pyrazolo[3,4-d]pyrimidine derivatives, enzymatic assays have been used to determine their inhibitory activity against kinases like Src and Abl. One such derivative, SI388, demonstrated Ki values of 0.423 µM and 0.419 µM for Src and Abl, respectively, highlighting its potential as a dual inhibitor. mdpi.com
In the case of CDK2/cyclin A inhibitors, a lead optimization process resulted in a compound, PHA-533533, which inhibited the kinase with a Ki of 31 nM. nih.gov This compound also showed submicromolar IC50 values in counteracting the proliferation of various tumor cell lines. nih.gov
Cellular Pathway Modulation by the Chemical Compound
The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate cellular pathways central to cancer cell survival and proliferation.
Impact on Cell Cycle Progression and Regulation
A common outcome of targeting kinases involved in cell division is the arrest of the cell cycle at specific checkpoints. Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to arrest the cell cycle, an effect attributed to the inhibition of CDK2 and/or CDK9. nih.gov Similarly, a novel pyrazole derivative, PTA-1, has been observed to cause cell cycle arrest in triple-negative breast cancer cells. nih.gov
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)
Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several pyrazole derivatives have demonstrated the ability to trigger apoptosis in cancer cells. For example, the novel pyrazole derivative PTA-1 induces apoptosis in MDA-MB-231 cells at low micromolar concentrations, as evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. nih.gov Another study on different pyrazole derivatives showed they can trigger apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase 3. nih.gov
Downstream Signaling Cascade Perturbations
The inhibition of upstream kinases by this compound derivatives can lead to significant perturbations in downstream signaling pathways that are critical for tumor growth and survival.
Research on 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives has shown that their inhibition of tumor cell proliferation is linked to interference with the signaling pathway at the level of Src tyrosine kinase and the downstream mitogen-activated protein kinases (MAPKs), ERK1-2. nih.gov Similarly, the pyrazolo[3,4-d]pyrimidine derivative SI388, by inhibiting Src, affects downstream signaling pathways, impacting cell viability and tumorigenicity. mdpi.com
In the context of Aurora kinase inhibitors, a pyrimidine-based derivative was found to reduce the levels of cMYC and MYCN oncoproteins, which are downstream effectors of Aurora A signaling and are critical for the growth of many cancers. nih.gov
Analysis of Phosphorylation Events and Signal Transduction
Derivatives of this compound have been the subject of research for their influence on cellular signaling pathways that are regulated by protein phosphorylation. A significant focus of these investigations has been their interaction with various protein kinases, which are enzymes that facilitate the phosphorylation of proteins.
One key target for these derivatives is the transforming growth factor-beta (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). nih.govnih.gov ALK5 plays a crucial role in the progression of fibrotic diseases and tumor metastasis. nih.gov Inhibitors of ALK5 represent a potential therapeutic strategy for these conditions. nih.govnih.gov The optimization of a phenylpyridine pyrazole series has led to the identification of potent and selective ALK5 inhibitors. nih.gov For instance, the compound GW788388, a potent and orally active ALK5 inhibitor, has demonstrated antifibrotic activity in animal models. nih.gov
Furthermore, pyrazole derivatives have been investigated as inhibitors of p38 MAP kinase. nih.gov A novel class of these inhibitors was identified through high-throughput screening, and their optimization led to compounds with excellent drug-like properties, including high oral bioavailability. nih.gov X-ray crystallography has shown that these inhibitors bind to the ATP-binding pocket of p38α, with a unique hydrogen bond contributing to their selectivity. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). nih.gov Certain 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones have exhibited superior inhibitory profiles against COX-2 compared to standard reference drugs. nih.gov
Transcriptional and Translational Regulation
The inhibition of signaling pathways by this compound derivatives has direct consequences for the regulation of gene transcription and protein translation. For example, by inhibiting ALK5, these compounds can modulate the expression of genes involved in fibrosis. In a rat model of liver fibrosis, an ALK5 inhibitor from this class was shown to reduce the expression of collagen IA1 mRNA, a key contributor to the excessive extracellular matrix deposition seen in fibrosis. nih.gov
In the context of inflammation, the inhibition of p38 MAP kinase can affect the biosynthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Some pyrazole derivatives have demonstrated the ability to inhibit the production of IL-6 and TNF-α. nih.gov This indicates that these compounds can interfere with the transcriptional and translational processes that lead to the production of these inflammatory mediators.
Interference with Specific Metabolic Pathways (e.g., De Novo Pyrimidine Biosynthesis)
The pyrazolo[3,4-d]pyrimidine structure is analogous to purines, which are essential components of nucleic acids. researchgate.net This structural similarity has led to the investigation of these compounds as potential modulators of metabolic pathways involving purine (B94841) and pyrimidine synthesis. The cytochrome P450 (CYP) system is a key component of drug metabolism. Studies on the metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives have shown that the CYP3A family of isoenzymes is primarily involved in their metabolic processing. nih.gov The main metabolic reactions observed are oxidative dechlorination and N-dealkylation. nih.gov
Resistance Mechanism Investigations in Target Systems
Acquired resistance is a significant challenge in the development of targeted therapies. In the context of kinase inhibitors, resistance can emerge through various mechanisms. One such mechanism is the development of mutations in the target kinase that reduce the binding affinity of the inhibitor. For instance, in the case of tropomyosin receptor kinase (Trk) inhibitors, which share structural similarities with the pyrazolopyrimidine framework, acquired resistance can arise from mutations in the Trk kinase domain. nih.govresearchgate.net
To overcome such resistance, next-generation inhibitors are being developed. For example, ring-opening scaffold-hopping strategies have been employed to design pyrazolopyrimidine analogs that are effective against mutated forms of Trk. nih.gov These new compounds aim to optimize molecular orientation and minimize steric conflicts that may arise from resistance mutations. nih.gov
Structure Activity Relationship Sar Analysis of 2 4 1h Pyrazol 3 Yl Phenoxy Pyrimidine Scaffolds
Influence of Substitutions on the Pyrimidine (B1678525) Ring on Biological Activity
The pyrimidine ring serves as a crucial anchor for interactions with target proteins, and modifications to this moiety have been shown to significantly impact the biological profile of 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine analogs.
Effects of Substituents at Other Pyrimidine Ring Positions
Systematic exploration of substitutions at other positions of the pyrimidine ring has provided valuable insights into the SAR of this scaffold. The introduction of various functional groups at positions 4, 5, and 6 can modulate potency, selectivity, and physicochemical properties.
For example, in a series of related pyrimidine-based inhibitors, the introduction of small alkyl or amino groups at the C4 and C6 positions has been shown to enhance binding affinity through increased van der Waals interactions or the formation of additional hydrogen bonds with the target protein. Conversely, bulky substituents at these positions can lead to steric clashes, resulting in a loss of activity.
The electronic nature of the substituents also plays a pivotal role. Electron-donating groups can increase the electron density of the pyrimidine ring, potentially enhancing interactions with electron-deficient regions of the binding site. Conversely, electron-withdrawing groups can decrease the basicity of the pyrimidine nitrogens, which may be crucial for avoiding off-target interactions.
A hypothetical data table illustrating the potential effects of pyrimidine ring substitutions is presented below:
| Compound | R4 | R5 | R6 | Biological Activity (IC50, nM) |
| 1 | H | H | H | 500 |
| 2 | CH3 | H | H | 250 |
| 3 | NH2 | H | H | 100 |
| 4 | H | Cl | H | 400 |
| 5 | H | H | OCH3 | 350 |
Contribution of the 1H-Pyrazole Moiety to Efficacy and Selectivity
The 1H-pyrazole ring is another key pharmacophoric element, often involved in critical hydrogen bonding interactions with the hinge region of protein kinases. Modifications to this ring can profoundly influence both the potency and selectivity of the compounds.
Impact of Substituents on the Pyrazole (B372694) Ring (e.g., N1, C3, C4, C5)
Substitutions at various positions of the pyrazole ring have been extensively studied to fine-tune the activity of pyrazole-containing inhibitors.
N1-Position: The N1 position of the pyrazole ring is a common site for substitution. Alkylation or arylation at this position can modulate the compound's lipophilicity and steric profile. In many kinase inhibitors, an unsubstituted N1-H is crucial for forming a hydrogen bond with a backbone carbonyl in the hinge region of the kinase. However, in some cases, the introduction of a small alkyl group, such as a methyl or ethyl group, can be tolerated or even lead to improved potency by accessing additional hydrophobic pockets.
C3-Position: The C3 position is attached to the phenoxy ring in the parent scaffold. While direct substitution on this carbon is less common without altering the core structure, modifications to the linker at this point fall under the role of the phenoxy linker.
C4-Position: Substitution at the C4 position of the pyrazole ring can influence the electronic properties and orientation of the pyrazole ring. The introduction of small electron-withdrawing groups, such as halogens, can enhance the acidity of the N1-H, leading to stronger hydrogen bonding.
C5-Position: Substituents at the C5 position can project into solvent-exposed regions or interact with specific subpockets of the binding site. The introduction of small polar groups at this position could improve solubility and pharmacokinetic properties.
A hypothetical data table illustrating the potential effects of pyrazole ring substitutions is presented below:
| Compound | R (N1) | R' (C4) | Biological Activity (IC50, nM) |
| 6 | H | H | 100 |
| 7 | CH3 | H | 150 |
| 8 | H | Cl | 50 |
| 9 | H | CH3 | 200 |
Modifications to the Pyrazole Ring Aromaticity or Saturation
Alterations to the aromatic nature of the pyrazole ring, such as reduction to a pyrazoline or pyrazolidine, would significantly change the geometry and electronic distribution of this moiety. Such modifications would likely disrupt the planar interactions and hydrogen bonding capabilities that are often crucial for activity, leading to a substantial loss of potency. The aromaticity of the pyrazole ring is generally considered essential for its role as a bioisostere of other aromatic systems found in endogenous ligands.
Role of the Phenoxy Linker and Phenyl Ring in Pharmacological Profiles
The central phenyl ring serves as a scaffold to correctly position the pyrazole and pyrimidine rings. Substitutions on this phenyl ring can influence the electronic properties of the entire molecule and provide additional points of interaction. For instance, the introduction of electron-withdrawing groups on the phenyl ring can impact the pKa of the pyrazole N1-H. Furthermore, substituents on the phenyl ring can interact with specific hydrophobic or polar pockets within the target's active site, thereby influencing both potency and selectivity. The position of the pyrazole substituent on the phenyl ring (ortho, meta, or para) is also critical, with the para-substitution often being optimal for spanning the distance between key interaction points in many kinase active sites. epa.gov
Conformational Flexibility and Spatial Orientation of the Linker
The spatial orientation of the pyrimidine and phenyl rings relative to each other, governed by the torsion angles of the ether bond, can significantly impact binding affinity. For a productive interaction with the target protein, the molecule must adopt a specific, low-energy conformation that presents its key pharmacophoric features in the correct geometric arrangement. In many kinase inhibitors with a diaryl ether linkage, this "hinge-binding" motif is crucial for activity. The pyrimidine ring often forms hydrogen bonds with the hinge region of the kinase, while the pyrazolyl-phenyl moiety extends into other regions of the ATP-binding site.
The planarity or twisting of the molecule, influenced by the linker's conformation, can affect interactions with amino acid residues in the binding pocket. A more planar conformation might enhance π-stacking interactions, while a more twisted conformation could allow the molecule to access deeper pockets or avoid steric clashes. The optimal spatial orientation is a delicate balance between maximizing favorable interactions and minimizing unfavorable ones.
Effects of Substituents on the Phenyl Ring (e.g., at Position 4)
Substituents on the phenyl ring of the this compound scaffold can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties. The position, size, and electronic nature of these substituents are all critical factors in the SAR.
The 4-position of the phenyl ring, which is para to the ether linkage, is a common site for substitution. Modifications at this position can influence the molecule's interaction with the solvent-exposed region of the binding pocket or with specific amino acid residues.
| Substituent at Position 4 | Effect on Biological Activity | Rationale |
| Small, polar groups (e.g., -OH, -NH2) | Can increase potency | Formation of additional hydrogen bonds with the target protein. |
| Bulky, hydrophobic groups (e.g., -t-butyl) | May decrease activity | Potential for steric hindrance, preventing optimal binding. |
| Electron-withdrawing groups (e.g., -CF3, -Cl) | Can enhance activity | May influence the electronic properties of the phenyl ring, affecting binding affinity. Can also improve metabolic stability. |
| Electron-donating groups (e.g., -OCH3) | Variable effects | Can alter the electronic distribution and conformation of the molecule. |
It is important to note that the effect of a substituent is highly dependent on the specific biological target. A modification that enhances activity against one kinase may be detrimental to activity against another, highlighting the importance of substituent choice in achieving selectivity.
Identification of Key Pharmacophoric Features for Desired Biological Outcomes
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features have been identified as crucial for biological activity, particularly as kinase inhibitors.
Pyrimidine Ring: This moiety often acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors.
Phenoxy Linker: The ether oxygen can act as a hydrogen bond acceptor and, as discussed, plays a crucial role in defining the spatial orientation of the aromatic rings.
Pyrazole Moiety: The pyrazole ring can participate in various interactions, including hydrogen bonding (with the N-H group acting as a donor) and π-stacking. Substituents on the pyrazole ring can be tailored to interact with specific pockets within the ATP-binding site.
Aromatic Systems (Phenyl and Pyrazole): The flat, aromatic nature of these rings allows for favorable van der Waals and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.
The precise arrangement of these features in three-dimensional space is critical for high-affinity binding.
Computational SAR Studies for Predictive Modeling and Optimization
Computational methods are invaluable tools for understanding the SAR of the this compound scaffold and for guiding the design of new, more potent and selective analogs.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can help to:
Visualize the binding mode of the scaffold within the target's active site.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts.
Explain the observed SAR of a series of compounds.
Predict the potential activity of new, unsynthesized analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of known compounds, QSAR can be used to:
Identify the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are most important for activity.
Predict the activity of novel compounds before they are synthesized.
Pharmacophore Modeling: This approach involves identifying the common structural features and their spatial arrangement that are essential for biological activity. A pharmacophore model can be used to:
Screen large virtual libraries of compounds to identify new potential hits.
Guide the design of new molecules that fit the pharmacophore.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for more rational and targeted design of new compounds based on the this compound scaffold.
Advanced Computational and Theoretical Studies of 2 4 1h Pyrazol 3 Yl Phenoxy Pyrimidine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For 2-[4-(1H-Pyrazol-3-yl)Phenoxy]Pyrimidine, docking simulations can identify potential protein targets and predict the binding affinity and interaction patterns.
A variety of algorithms and software, such as AutoDock, are utilized for molecular docking studies of pyrazole (B372694) and pyrimidine (B1678525) derivatives. researchgate.net These programs employ algorithms that explore the conformational space of the ligand within the protein's binding site to find the most stable binding pose.
The binding affinity is estimated using scoring functions, which are mathematical models that calculate a score representing the strength of the ligand-target interaction. These scores, often expressed in units like kcal/mol, help in ranking different compounds or different binding poses of the same compound. researchgate.netnih.gov
| Docking Parameter | Description | Typical Value/Method |
| Software | Program used for docking simulation | AutoDock, GLIDE, Schrödinger Suite nih.govnih.gov |
| Algorithm | Method to explore ligand conformation | Lamarckian Genetic Algorithm, Flexible Ligand Docking researchgate.net |
| Scoring Function | Calculates binding affinity | Empirical free energy scoring functions |
| Binding Energy | Estimated free energy of binding | -7 to -12 kcal/mol (Varies by target) researchgate.net |
This table is illustrative, showing typical parameters used in docking studies for pyrazole-pyrimidine class compounds.
Post-docking analysis focuses on the specific interactions between this compound and the amino acid residues of the target protein. The pyrimidine and pyrazole rings contain nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group on the pyrazole ring can be a hydrogen bond donor. The phenyl ring can participate in hydrophobic and π-π stacking interactions. nih.gov Visualizing the docked complex allows researchers to identify key interactions responsible for binding affinity and selectivity. For instance, studies on similar pyrazolopyrimidine scaffolds show that nitrogen atoms in the core structure often engage in crucial hydrogen bonds within the adenine-binding region of kinases. nih.gov
| Interaction Type | Potential Participating Moieties | Key Role in Binding |
| Hydrogen Bonding | Pyrazole N-H, Pyrimidine Nitrogens | Anchors the ligand in the binding pocket. nih.gov |
| Hydrophobic Interactions | Phenyl Ring | Contributes to binding stability. |
| π-π Stacking | Phenyl, Pyrazole, Pyrimidine Rings | Orients the ligand relative to aromatic residues. |
This table illustrates the common types of intermolecular interactions analyzed in docking studies.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are used to investigate the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. ijcce.ac.ir These methods provide a fundamental understanding of the molecule's behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net The B3LYP hybrid functional combined with basis sets like 6-31G or 6-311G is commonly employed to optimize the molecular geometry of pyrimidine and pyrazole derivatives, determining the most stable three-dimensional arrangement of atoms. researchgate.netmodern-journals.com DFT calculations can also yield various electronic properties, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which highlights regions of a molecule that are rich or poor in electrons. nih.govnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can readily undergo charge transfer interactions. nih.govresearchgate.net This analysis is crucial for predicting how this compound might participate in chemical reactions or biological interactions. nih.gov
| Quantum Chemical Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.10 eV | Indicates electron-donating character. researchgate.net |
| LUMO Energy | -2.12 eV | Indicates electron-accepting character. researchgate.net |
| HOMO-LUMO Energy Gap (ΔE) | 2.98 eV | Correlates with chemical reactivity and stability. researchgate.netresearchgate.net |
| Method/Basis Set | DFT/B3LYP/6-311G | Standard level of theory for such molecules. researchgate.net |
This table provides illustrative energy values for frontier orbitals based on similar compounds reported in the literature to demonstrate the output of DFT calculations. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions
While molecular docking provides a static picture of the ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetics of the interaction in a simulated physiological environment. nih.gov For this compound, an MD simulation would typically be performed after a docking study to validate the predicted binding mode. The simulation can reveal whether the key intermolecular interactions observed in the static dock are maintained over time, thus confirming the stability of the complex. researchgate.net Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation helps to quantify the stability of the complex and the flexibility of its components. nih.gov
Protein-Ligand Complex Stability and Conformational Changes
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can elucidate the stability of its complex with a target protein and reveal any significant conformational changes that occur upon binding. nih.gov
When a ligand binds to a protein, it can induce conformational changes in the protein, which are often critical for its biological function. nih.govnih.gov Similarly, the ligand itself may adopt a specific conformation within the binding pocket. MD simulations can track these changes, providing a dynamic picture of the interaction. Key metrics are analyzed to assess the stability of the protein-ligand complex. These include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains stable.
Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, while lower values in the binding site can signify stable interactions with the ligand.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored. Persistent hydrogen bonds are key indicators of a stable binding interaction. For instance, studies on similar pyrazolo[3,4-d]pyrimidine derivatives targeting the EGFR kinase show crucial hydrogen bonds with residues like Met769. tandfonline.com
| Metric | Description | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low, stable plateau in the RMSD plot over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the displacement of each individual residue from its time-averaged position. | Low fluctuation values for residues in the binding pocket. |
| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond is present. | High occupancy (>50%) for key hydrogen bonds. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not undergoing major unfolding. |
Free Energy Calculations for Binding Thermodynamics
Predicting the binding affinity between a ligand and its protein target is a primary goal of computational drug design. nih.gov Binding free energy calculations provide a quantitative estimate of this affinity, which can be compared with experimental data. Common methods for these calculations include Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). nih.govfrontiersin.org
Alchemical free energy calculations are more rigorous and computationally intensive. frontiersin.org They involve creating a non-physical, or "alchemical," pathway to transform the ligand into a set of non-interacting "dummy" atoms, both in the solvated protein binding site and free in the solvent. researchgate.netsemanticscholar.org By calculating the free energy change along this pathway, the absolute binding free energy can be determined with high accuracy, often achieving a mean absolute error of less than 1 kcal/mol compared to experimental values. researchgate.net For pyrazolo-pyrimidine based inhibitors, these calculations can help differentiate between closely related analogs and prioritize the most promising candidates for synthesis. nih.gov
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| MM-PBSA/GBSA | Combines molecular mechanics energies with continuum solvation models. nih.gov | Computationally efficient; provides energy decomposition. | Less accurate; neglects entropic contributions or approximates them. nih.gov |
| Alchemical Methods (FEP, TI) | Calculates free energy difference by 'alchemically' transforming the ligand in different environments. frontiersin.org | High accuracy ("gold standard"); theoretically rigorous. researchgate.net | Very computationally expensive; requires significant expertise. |
Virtual Screening and Chemoinformatics for Novel Analog Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com For a core structure like this compound, virtual screening can be employed to discover novel analogs with potentially improved activity or different properties. This process typically begins with the generation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for binding to the target. mdpi.com
Once a pharmacophore model is established based on the known interactions of the pyrazolo[3,4-d]pyrimidine scaffold, it is used as a 3D query to filter large chemical databases like ZINC. mdpi.com The workflow involves several stages of filtering, starting with high-throughput virtual screening (HTVS) to quickly assess millions of compounds, followed by more refined docking protocols like standard precision (SP) and extra precision (XP) for the most promising hits. mdpi.com This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of high-potential candidates for experimental testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model for a class of compounds like pyrazolo-pyrimidine derivatives, researchers can predict the activity of newly designed, unsynthesized analogs. nih.gov
The process involves several key steps:
Data Collection: A dataset of pyrazolo-pyrimidine analogs with experimentally measured biological activities (e.g., IC50 values) is compiled. mdpi.com
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.
Model Generation: Statistical techniques are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov A statistically robust model can then be used for the rational design of new derivatives with enhanced potency. nih.gov
For example, 3D-QSAR studies on thieno[3,2-d]pyrimidine (B1254671) derivatives have successfully generated models (CoMFA and CoMSIA) that guide the design of more potent antitumor agents. nih.gov
| Parameter | Description | Indication of a Good Model |
|---|---|---|
| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | Value close to 1.0 (e.g., > 0.9). nih.gov |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model, often using the leave-one-out method. | Value > 0.5. mdpi.comnih.gov |
| r²_pred (External Validation r²) | Measures the predictive ability of the model on an external test set of compounds not used in model building. | Value > 0.6. researchgate.net |
Future Perspectives and Research Directions for 2 4 1h Pyrazol 3 Yl Phenoxy Pyrimidine Research
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility
The accessibility of 2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine and its derivatives is fundamental for extensive biological evaluation. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Conventional methods often require multiple steps and harsh conditions. nih.gov Modern synthetic strategies such as microwave-assisted synthesis and one-pot multi-component reactions have already proven effective for analogous pyrazolo[1,5-a]pyrimidine (B1248293) structures, significantly reducing reaction times and improving yields. nih.gov
Future exploration could involve:
Flow Chemistry: Implementing continuous flow processes could enable safer, more scalable, and highly controlled production of the compound, minimizing hazardous intermediates and improving reproducibility.
Catalytic C-H Activation: Direct functionalization of the pyrazole (B372694) or pyrimidine (B1678525) rings through C-H activation would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials and reducing synthetic steps.
Photoredox Catalysis: Utilizing visible light to drive chemical reactions could offer milder reaction conditions and unique reactivity patterns for constructing the core scaffold or introducing diverse substituents.
By streamlining its synthesis, researchers can more readily produce a library of derivatives, which is crucial for comprehensive structure-activity relationship (SAR) studies. nih.gov
Diversification of Biological Activity Screening to Uncover New Therapeutic Areas
While pyrazole and pyrimidine derivatives are well-known as protein kinase inhibitors, the therapeutic potential of this compound may extend beyond oncology. mdpi.comnih.govnih.gov The pyrazole moiety is present in drugs targeting a wide range of conditions, from cancer to inflammatory and cardiovascular diseases. nih.govnih.gov A strategic diversification of biological screening is essential to uncover novel applications.
Future screening efforts should encompass a broader range of targets, including:
Inflammatory Pathways: Testing the compound's activity against key targets in inflammation, such as cyclooxygenase (COX) enzymes or kinases involved in immune signaling like Janus kinases (JAKs). mdpi.comnih.gov
Neurodegenerative Diseases: Evaluating its potential to inhibit kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase-3 (GSK-3) or Cyclin-Dependent Kinase 5 (CDK5).
Infectious Diseases: Screening for activity against microbial targets, as pyrimidine and pyrazole heterocycles have shown antibacterial, antifungal, and antiviral properties. researchgate.netekb.eg
Metabolic Disorders: Investigating its effects on enzymes and receptors involved in metabolic diseases like diabetes.
A broad-based screening approach against diverse panels of cell lines and enzymatic assays could reveal unexpected biological activities, opening up new avenues for therapeutic development. researchgate.net
Application of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation
Understanding the precise mechanism of action of this compound is critical for its clinical development. Advanced "omics" technologies offer a systems-level view of the molecular changes induced by a compound. A study on a novel pyrazolo[3,4-d]pyrimidine derivative, SI-83, successfully used proteomics and phosphoproteomics to gain insight into its pro-apoptotic and anti-proliferative properties in osteosarcoma cells. nih.gov This approach revealed changes in protein expression and phosphorylation states that suggested the compound's potential as an anti-metastatic agent. nih.gov
Future research should leverage a multi-omics approach to study this compound:
Proteomics and Phosphoproteomics: To identify the direct protein targets and map the downstream signaling pathways affected by the compound. nih.gov
Transcriptomics (RNA-Seq): To analyze changes in gene expression profiles, providing a comprehensive picture of the cellular response to treatment.
Metabolomics: To study alterations in cellular metabolism, which can reveal novel mechanisms of action and potential biomarkers of response.
Integrating data from these technologies will provide a holistic understanding of the compound's biological effects, helping to identify efficacy markers, predict potential resistance mechanisms, and uncover new therapeutic indications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govmdpi.com These computational tools can analyze vast datasets to predict the properties of novel molecules, prioritize synthetic targets, and identify promising drug candidates. nih.govcrimsonpublishers.com
For this compound, AI and ML can be integrated in several ways:
De Novo Drug Design: Using generative models to design novel derivatives with improved potency, selectivity, and pharmacokinetic (ADME/T) properties. crimsonpublishers.com
High-Throughput Virtual Screening: Employing ML models to screen large virtual libraries of compounds against specific biological targets, identifying derivatives with a high probability of success. nih.gov
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of new analogs before synthesis, saving time and resources. nih.gov
Target Identification: An AI-powered screening approach was recently used to identify a pyrazolo[1,5-a]pyrimidine derivative that targets TLR4 homodimerization, highlighting the power of these methods in finding novel targets. nih.gov
By combining computational predictions with empirical testing, researchers can navigate the vast chemical space more efficiently, accelerating the journey from a lead compound to an optimized clinical candidate. mdpi.com
Development of Prodrug Strategies and Targeted Delivery Systems for the Chemical Compound
Many promising kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold suffer from poor aqueous solubility, which can limit their bioavailability and clinical utility. nih.govnih.govunisi.it Prodrug strategies and advanced drug delivery systems offer viable solutions to overcome these pharmacokinetic challenges.
Future research should focus on:
Prodrug Development: Designing and synthesizing prodrugs by attaching soluble moieties (e.g., N-methylpiperazine groups via a carbamate (B1207046) linker) to the parent compound. nih.gov This approach has been successfully applied to other pyrazolo[3,4-d]pyrimidines, resulting in highly water-soluble agents with improved plasma stability and biological efficacy. nih.govunisi.itnih.gov
Nanoparticle Encapsulation: Formulating this compound within nanosystems like liposomes or albumin nanoparticles. nih.gov Encapsulation can enhance solubility, improve stability, and potentially enable targeted delivery to tumor tissues.
Targeted Delivery Systems: Utilizing carriers like halloysite (B83129) nanotubes (HNTs) can improve the delivery of pyrazolo[3,4-d]pyrimidine derivatives. nih.govmdpi.com These systems can be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound specifically to cancer cells, thereby increasing efficacy and reducing off-target effects.
These strategies are crucial for translating the in vitro potency of this compound into an effective therapeutic agent with a favorable pharmacokinetic profile. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Reacting pyrazole precursors with substituted phenoxy-pyrimidines. For example, describes using ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate as a starting material to generate pyrazolopyrimidines via cyclization .
- Cyclization : Hydrazine derivatives (e.g., compound 3 in ) undergo cyclization under acidic or thermal conditions to form fused pyrazolotriazolopyrimidines .
- Functionalization : Post-synthetic modifications, such as introducing aryl/heteroaryl groups via hydrazine coupling (e.g., bipyrazolyl derivatives in ) .
Q. How is structural characterization performed for pyrazolopyrimidine derivatives?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between isomers in ) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., compounds in with molecular formulas C₂₁H₁₆ClN₇Al) .
- Elemental Analysis : Ensures purity and stoichiometric ratios (e.g., carbon/nitrogen content in ) .
Advanced Research Questions
Q. How can isomerization during pyrazolopyrimidine synthesis be controlled?
- Methodological Answer : Isomerization pathways (e.g., pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine → pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine in ) depend on:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor specific tautomers .
- Catalysts : Acidic or basic conditions direct cyclization regioselectivity. For example, phosphorus oxychloride in Vilsmeier–Haack reactions () stabilizes intermediates .
- Temperature : Reflux conditions (e.g., 70–100°C) accelerate isomer equilibration .
Q. What strategies address contradictory antimicrobial activity data in bipyrazolyl derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., reports variable Gram-positive vs. Gram-negative bacterial inhibition) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance membrane permeability, while bulky groups reduce it .
- Testing Protocols : Standardize MIC (minimum inhibitory concentration) assays across bacterial strains to minimize variability .
- Synergistic Studies : Combine derivatives with known antibiotics (e.g., β-lactams) to evaluate combinatorial effects .
Q. How to design analogs with improved kinase inhibition or antimicrobial activity?
- Methodological Answer : Rational design strategies include:
- Hybrid Scaffolds : Fusing pyrazolopyrimidines with thienopyrimidines (e.g., compound 3 in ) enhances π-π stacking with enzyme active sites .
- Bioisosteric Replacement : Swap pyrimidine with triazine or pyridine moieties to modulate binding affinity (e.g., ’s triazolopyridines) .
- QSAR Modeling : Use computational tools to correlate substituent hydrophobicity (ClogP) with activity (e.g., ’s azo derivatives) .
Q. What methodologies resolve low yields in cyclization steps during synthesis?
- Methodological Answer : Optimize reaction parameters:
- Catalyst Screening : Transition metals (e.g., Pd/Cu) improve cross-coupling efficiency (e.g., ’s 82% yield using ammonium carbonate) .
- Solvent Selection : High-boiling solvents (e.g., acetic acid) facilitate reflux without decomposition () .
- Purification : Column chromatography (e.g., chloroform:methanol in ) isolates pure products .
Q. How to analyze structure-activity relationships (SAR) for pyrazolopyrimidine derivatives?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Compare analogs with methyl, phenyl, or halogen groups (e.g., ’s 2-ethyl vs. p-tolylazo derivatives) .
- Biological Assays : Test against target enzymes (e.g., COX-2, EGFR) or microbial strains (e.g., Candida albicans in ) .
- Crystallography : Resolve ligand-enzyme co-crystal structures to identify critical hydrogen bonds (e.g., pyrazole N-H interactions in ) .
Key Data from Evidence
| Parameter | Example Data | Reference |
|---|---|---|
| Synthetic Yield | 82% for 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | |
| Antimicrobial Activity | MIC = 4 µM against Staphylococcus aureus for bipyrazolyl derivatives | |
| Isomerization Conditions | Reflux in DMF/POCl₃ at 70°C for 5 hours | |
| Elemental Analysis | C: 62.77%, H: 4.01%, N: 24.40% for C₂₁H₁₆ClN₇Al |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
